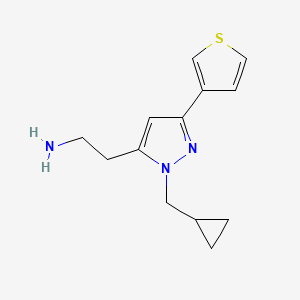
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (CPMTPE) is an organic compound that has been studied extensively in recent years. CPMTPE is a cyclopropylmethylpyrazole derivative, and its chemical structure is C11H14N2S. CPMTPE has been found to have a variety of potential applications in scientific research, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has been studied for its potential applications in scientific research, including as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is involved in the biosynthesis of purines, and inhibition of this enzyme has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been studied for its potential applications in the field of neuroscience, as it has been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is still not fully understood. However, it is believed that this compound acts as an inhibitor of DHFR, which is involved in the biosynthesis of purines. Inhibition of DHFR leads to decreased levels of purines, which can have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme has been found to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. As an inhibitor of DHFR, this compound has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to inhibit the enzyme acetylcholinesterase (AChE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is an attractive compound for laboratory experiments due to its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a variety of potential applications in scientific research, which makes it an attractive compound for further study. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine are still being studied, and there are a number of future directions for research. These include further study of its mechanism of action, as well as its potential applications in the fields of cancer, inflammation, and neuroscience. Additionally, further research into the synthesis of this compound and its solubility in water could lead to improved methods for its use in laboratory experiments. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c14-5-3-12-7-13(11-4-6-17-9-11)15-16(12)8-10-1-2-10/h4,6-7,9-10H,1-3,5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSSWWEMRZPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481657.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481659.png)
![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481661.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481663.png)
![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481664.png)
![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481666.png)

![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-oxopropanenitrile](/img/structure/B1481669.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B1481670.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481671.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481676.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![1-ethyl-6-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481678.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)